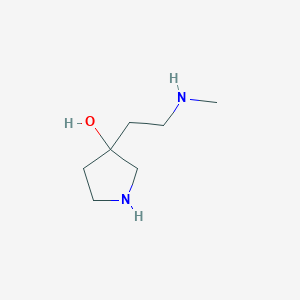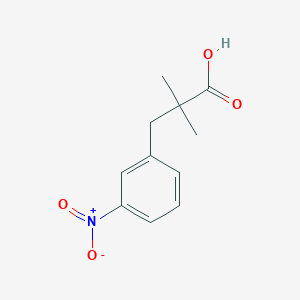
3-(2-(Methylamino)ethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(methylamino)ethyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a methylaminoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol typically involves the reaction of pyrrolidine with methylamine and an appropriate alkylating agent. One common method involves the reductive amination of pyrrolidine with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(methylamino)ethyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various N-substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
3-[2-(methylamino)ethyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development for neurological disorders.
Wirkmechanismus
The mechanism of action of 3-[2-(methylamino)ethyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar structure but lacking the methylaminoethyl group.
N-methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the nitrogen atom.
2-(methylamino)ethylamine: Contains the methylaminoethyl group but lacks the pyrrolidine ring.
Uniqueness
3-[2-(methylamino)ethyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the methylaminoethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-[2-(methylamino)ethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-4-2-7(10)3-5-9-6-7/h8-10H,2-6H2,1H3 |
InChI-Schlüssel |
WJOKMCIEUDBPFS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
